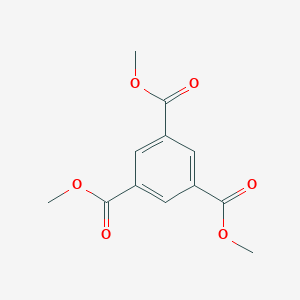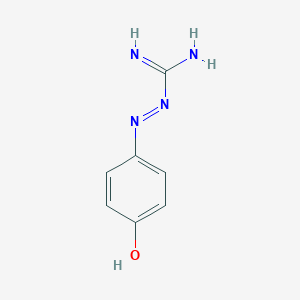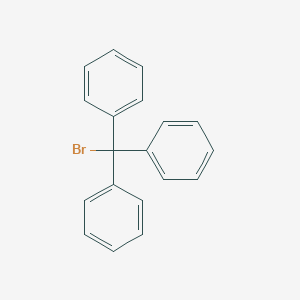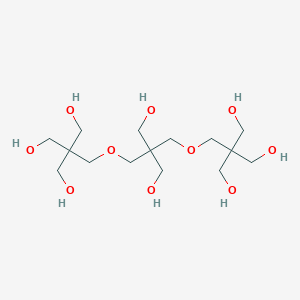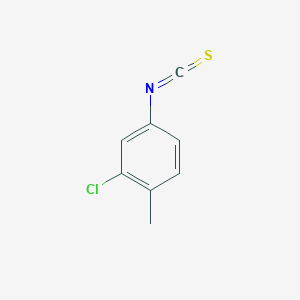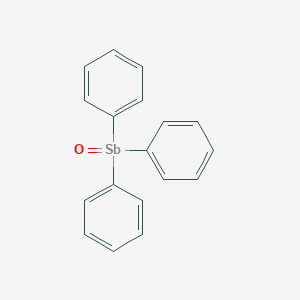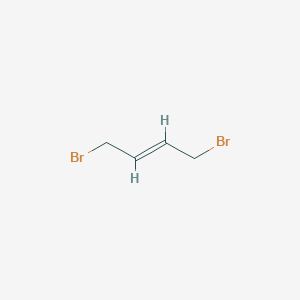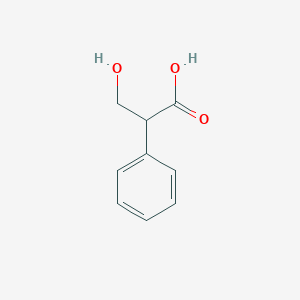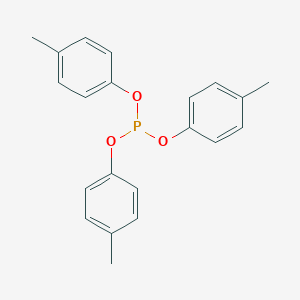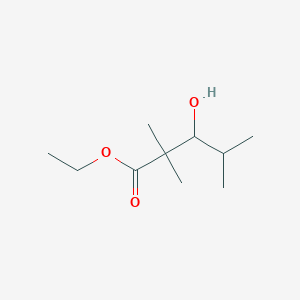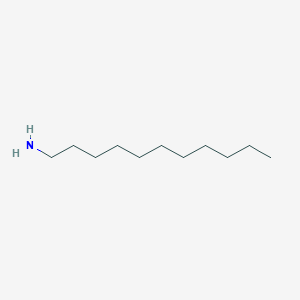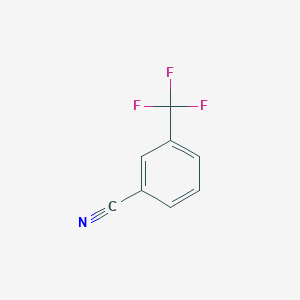
3-(三氟甲基)苯甲腈
描述
3-(Trifluoromethyl)benzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. While the specific compound 3-(Trifluoromethyl)benzonitrile is not directly discussed in the provided papers, related compounds with trifluoromethyl groups have been studied for their unique properties and applications in various fields, such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of trifluoromethylated compounds can involve various strategies, including the use of trifluoromethylseleno substituents as described in the synthesis of benzyltrifluoromethyl selenide, which allows for electrophilic trifluoromethylselenolation of organic molecules . Additionally, the synthesis of complex molecules like 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile involves multiple steps, including the use of click reactions to introduce triazole rings, demonstrating the versatility of trifluoromethylated compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be significantly influenced by the presence of the trifluoromethyl group. For example, in trifluoromethylated benzanilides, the trifluoromethyl group affects the molecular conformation and crystal packing, leading to various intermolecular interactions such as hydrogen bonds and the "fluorous effect" . The crystal structure of 4-(Trifluoromethyl)benzonitrile reveals that the aromatic ring is slightly deformed due to the presence of electronegative groups, and molecules are linked through hydrogen bonds to form a dense network .
Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. For instance, the study of the reactivity of trifluoromethyl-4-vinyl-benzene in [3+2] cycloaddition reactions shows that the trifluoromethyl group can influence the activation energy and regioselectivity of the reaction, affecting the overall yield and outcome . The addition of amines to certain trifluoromethylated compounds can lead to color changes due to ion-pair formation, indicating the potential for these compounds to be used as sensors or in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are often unique due to the strong electronegativity and steric bulk of the trifluoromethyl group. This can lead to improved stability and reactivity in various applications. For example, 4-(Trifluoromethyl)benzonitrile used as an electrolyte additive in lithium-ion batteries shows improved cyclic stability and capacity retention, highlighting the impact of trifluoromethyl groups on the performance of energy storage materials . The study of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile reveals intramolecular hydrogen bonding and crystal packing influenced by the trifluoromethyl group, which could affect the compound's solubility and reactivity .
科学研究应用
高温气相反应
三氟化氮在约 400°C 的高温下与苄基底物(如 3-(三氟甲基)苯甲腈)反应。反应根据底物而异,产生苯甲腈等产物,证明了该化合物在高温化学过程中的参与及其在各种工业应用中的潜力 (Belter,2011 年)。
高压电池中的电解质添加剂
当 3-(三氟甲基)苯甲腈用作高压锂离子电池中锂镍锰氧化物正极的电解质添加剂时,循环稳定性显着提高。它在阴极上形成一层保护膜,防止电解质氧化分解并抑制锰溶解,这对于电池的耐久性和性能至关重要 (Huang 等人,2014 年)。
化学合成中的催化
该化合物用于在连续流动条件下对底物进行碘化,展示了其在促进和指导化学合成途径中的作用。该过程涉及 C-H 锂化和碘处理,证明了其在合成化学中的多功能性和重要性 (Dunn 等人,2018 年)。
安全和危害
3-(Trifluoromethyl)benzonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment should be used when handling this chemical .
作用机制
Target of Action
It is known that trifluoromethyl group-containing compounds often target lipid kinases such as pi3ks . These kinases play a crucial role in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
Trifluoromethyl group-containing compounds generally interact with their targets, leading to changes in the biochemical processes of the cell .
Biochemical Pathways
Given the potential target of pi3ks, it can be inferred that the compound may influence pathways related to cell proliferation, apoptosis, and glucose metabolism .
Pharmacokinetics
Its physical properties such as boiling point (189 °c), melting point (16-20 °c), and density (1281 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability.
Result of Action
Based on the potential target of pi3ks, it can be inferred that the compound may influence cell proliferation, apoptosis, and glucose metabolism .
属性
IUPAC Name |
3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBINRVCUWLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022026 | |
| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzonitrile | |
CAS RN |
368-77-4 | |
| Record name | 3-(Trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 368-77-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-m-toluonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7ZD7DK3AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 3-(Trifluoromethyl)benzonitrile?
A1: The crystal structure of 3-(Trifluoromethyl)benzonitrile reveals key information about its intermolecular interactions. The molecule exhibits intramolecular C—H⋯F hydrogen bonding, leading to an S(7) ring motif. [] Furthermore, intermolecular C—H⋯F and C—H⋯O interactions connect the molecules, forming R 2 2(8) ring motifs and chains. [] This understanding of the compound's solid-state structure can be crucial for designing derivatives or predicting its behavior in materials.
Q2: How is 3-(Trifluoromethyl)benzonitrile utilized in organic synthesis?
A2: 3-(Trifluoromethyl)benzonitrile serves as a valuable building block in organic synthesis. One notable application is its use as a substrate in the photochemical Wohl‐Ziegler benzylic bromination reaction. [] This reaction enables the introduction of a bromine atom at the benzylic position, providing access to a variety of functionalized derivatives. The photochemical approach, as explored in the research, offers advantages such as mild conditions and scalability. []
Q3: Can you elaborate on the role of 3-(Trifluoromethyl)benzonitrile derivatives in OLED technology?
A3: Derivatives of 3-(Trifluoromethyl)benzonitrile, specifically those incorporating bicarbazole units like pCNBCzoCF3, exhibit promising properties for OLED applications. [, ] These molecules demonstrate both intramolecular thermally activated delayed fluorescence (TADF) and the ability to form exciplex states with suitable acceptor materials like m‐MTDATA. [] This dual emission capability allows for the development of OLEDs with tunable color output, as demonstrated by the voltage-controlled generation of both orange (exciplex) and sky-blue (intramolecular) emissions. []
Q4: What insights do magnetic resonance studies provide about 3-(Trifluoromethyl)benzonitrile derivatives in OLEDs?
A4: Electroluminescence detected magnetic resonance (ELDMR) studies on OLED devices incorporating pCNBCzoCF3 provide valuable information about the spin-dependent processes involved in TADF. [] ELDMR helps analyze the thermally activated triplet-to-singlet up-conversion, allowing researchers to determine the activation energies for both intra- and intermolecular TADF. [] These insights contribute to a deeper understanding of the mechanisms governing the performance of TADF-based OLEDs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

